molecular formula C11H13N3 B1608770 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine CAS No. 704877-65-6

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Cat. No. B1608770
CAS RN: 704877-65-6
M. Wt: 187.24 g/mol
InChI Key: OYVAMJZOLMOBIL-UHFFFAOYSA-N
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Description

“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is an organic compound that belongs to the class of phenethylamines . It is also known as 4-(1H-Imidazol-1-yl)benzylamine . This compound is a solid form .


Molecular Structure Analysis

The molecular formula of “1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is C10H11N3 . It has a molecular weight of 173.21 . The structure includes a phenyl ring linked to an imidazole ring .


Physical And Chemical Properties Analysis

“1-[4-(1H-imidazol-1-yl)phenyl]ethanamine” is a solid form . It has a molecular weight of 173.21 . The density is predicted to be 1.16±0.1 g/cm3 . The boiling point is predicted to be 345.0±25.0 °C .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, have been recognized for their antimicrobial properties. They are known to exhibit antibacterial , antimycobacterial , and antifungal activities, making them valuable in the development of new treatments for infectious diseases .

Anti-inflammatory and Analgesic Effects

The compound has shown potential in the treatment of inflammation and pain. Its structure is conducive to the synthesis of medications that can alleviate inflammatory conditions and act as analgesics .

Anticancer Applications

Imidazole-containing compounds have been explored for their anticancer properties. They play a role in the synthesis of drugs aimed at treating various forms of cancer, including those that target specific pathways involved in tumor growth and metastasis .

Antiviral Agents

The unique structure of imidazole derivatives makes them suitable candidates for antiviral drug development. They have been used in the synthesis of compounds that can inhibit viral replication and are being studied for their efficacy against a range of viral infections .

Cardiovascular Research

In the field of cardiovascular research, the (1H-imidazol-1-yl)phenyl moiety has contributed to the development of compounds with inotropic activity, which can influence the force of heart muscle contractions and are beneficial in treating heart failure .

Antifungal Pharmacophores

This compound has been identified as a potential candidate for testing against pathogenic fungi, including Aspergillus. Its structure allows for the combination of pharmacophores that could lead to effective antifungal treatments .

Gastrointestinal Therapeutics

Imidazole derivatives are key in the creation of antiulcer medications. The presence of the imidazole ring is crucial in drugs like omeprazole and pantoprazole, which are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Neurological Disorders

Research into neurological disorders has benefited from imidazole compounds due to their ability to cross the blood-brain barrier. This characteristic is essential for the development of drugs that can act on the central nervous system, potentially offering new avenues for treating neurodegenerative diseases .

Safety and Hazards

This compound is sold “as-is” without any warranty . It is classified as a non-combustible solid . Users should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . It should be stored in a dark place, under inert atmosphere, at 2-8°C .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylimidazoles , which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. These compounds often interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.

Pharmacokinetics

The compound’s predicted properties such as a boiling point of 3450±250 °C, a density of 116±01 g/cm3, and a refractive index of 1623 may influence its pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . For instance, its storage condition is recommended to be 2-8°C, protected from light , suggesting that light and temperature can affect its stability.

properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAMJZOLMOBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395898
Record name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

CAS RN

704877-65-6
Record name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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